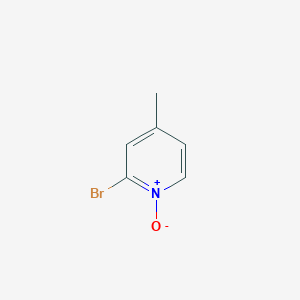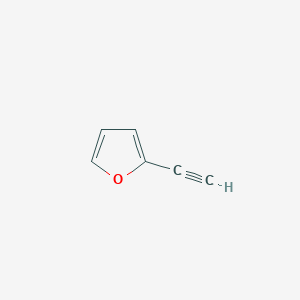
3-Bromo-2-fluoro-5-methylpyridine
Vue d'ensemble
Description
The compound 3-Bromo-2-fluoro-5-methylpyridine is a halogenated pyridine derivative, which is a class of compounds that are of significant interest in medicinal chemistry due to their potential as building blocks for pharmaceuticals. The presence of bromine and fluorine atoms in the pyridine ring can greatly influence the chemical reactivity and physical properties of the molecule, making it a valuable intermediate for further chemical transformations 910.
Synthesis Analysis
The synthesis of halogenated pyridines often involves halogen dance reactions, lithiation followed by trapping with electrophiles, or palladium-catalyzed cross-coupling reactions. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a closely related compound, was achieved using halogen dance reactions . Similarly, the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid was accomplished by ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . These methods highlight the versatility and regioselectivity achievable in the synthesis of halogenated pyridines.
Molecular Structure Analysis
The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms on the pyridine ring, which can influence the electronic distribution and steric hindrance within the molecule. For example, the crystal structure of a related Schiff base compound, 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, was determined by single-crystal X-ray diffraction, revealing a nearly coplanar arrangement of the benzene and pyridine rings9. Such structural analyses are crucial for understanding the reactivity and interaction of these molecules with biological targets.
Chemical Reactions Analysis
Halogenated pyridines undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr), Suzuki coupling, and palladium-catalyzed amination. The chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, for example, was achieved under different conditions to selectively substitute the bromide, chloride, or fluoro groups . Additionally, the Suzuki reaction of 5-bromo-2-fluoro-3-pyridylboronic acid with aryl iodides led to the formation of disubstituted fluoropyridines . These reactions demonstrate the chemical versatility of halogenated pyridines as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are influenced by the nature and position of the halogen substituents. These properties include boiling points, melting points, solubility, and reactivity. The presence of electronegative atoms like fluorine and bromine can affect the acidity of the pyridine nitrogen and the overall dipole moment of the molecule. Quantum mechanical and spectroscopic studies, such as those performed on 2-Amino-3-bromo-5-nitropyridine, provide insights into the electronic characteristics and potential non-linear optical (NLO) behavior of these compounds . Additionally, the biological activity can be inferred from docking studies, as seen with 2-Amino-3-bromo-5-nitropyridine, which exhibited binding affinity to a protein target .
Applications De Recherche Scientifique
-
Pharmaceutical and Agrochemical Industries
- 3-Bromo-2-fluoro-5-methylpyridine is used as an intermediate in the synthesis of various pharmaceutical and agrochemical products .
- Trifluoromethylpyridines, a related group of compounds, are used extensively in these industries. Over 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
- Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
-
Synthesis of Fluorinated Pyridines
-
Synthesis of Pyridinylimidazole-type p38α Mitogen Activated Protein Kinase Inhibitors
- 3-Bromo-2-fluoro-5-methylpyridine can be used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors .
- These inhibitors are being studied for their potential therapeutic effects in treating diseases like rheumatoid arthritis, psoriasis, Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis .
- The synthesis of these inhibitors from 2-fluoro-4-methylpyridine has been optimized to increase the overall yield from 3.6% to 29.4%, and this method avoids the use of palladium as a catalyst .
-
Synthesis of Trifluoromethylpyridines
- Trifluoromethylpyridines, which can be synthesized from compounds like 3-Bromo-2-fluoro-5-methylpyridine, are used extensively in the agrochemical and pharmaceutical industries .
- More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
- Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
-
Organic Synthesis
-
Life Science Research
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-2-fluoro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKQBHMQYXTOTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618373 | |
| Record name | 3-Bromo-2-fluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoro-5-methylpyridine | |
CAS RN |
17282-01-8 | |
| Record name | 3-Bromo-2-fluoro-5-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17282-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-fluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-fluoro-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



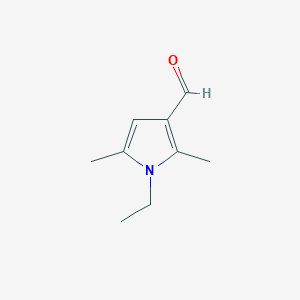

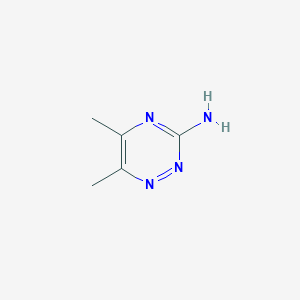
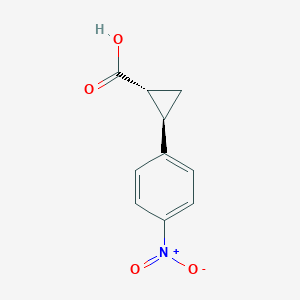
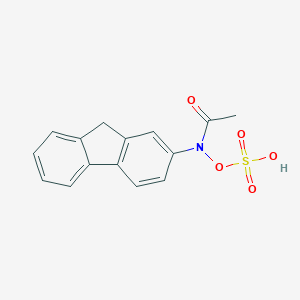

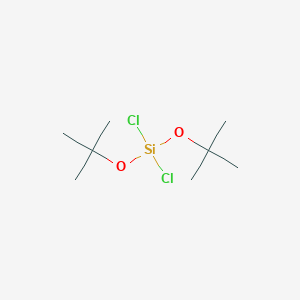

![1H-naphtho[2,1-b]thiete 2,2-dioxide](/img/structure/B98702.png)
